n-Tert-butyl-2-hydroxybenzamide
Overview
Description
n-Tert-butyl-2-hydroxybenzamide: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group attached to the benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One of the common methods for synthesizing n-tert-butyl-2-hydroxybenzamide involves the Ritter reaction.
Oxalic Acid Dihydrate Method: Another efficient method involves the use of oxalic acid dihydrate in solvent-free conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the Ritter reaction or oxalic acid dihydrate method. These methods are preferred due to their efficiency, cost-effectiveness, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Tert-butyl-2-hydroxybenzamide can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.
Substitution: Substitution reactions involving this compound can occur at the hydroxyl group or the benzene ring. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Corresponding amines.
Substitution Products: Substituted benzamides and related compounds.
Scientific Research Applications
Chemistry: n-Tert-butyl-2-hydroxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific biological targets, making it useful in drug discovery and development .
Medicine: Its ability to interact with biological targets makes it a valuable candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of n-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the tert-butyl group and the target molecule . The hydroxyl group on the benzene ring also plays a crucial role in the binding process, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
N-tert-butyl-2-benzothiazolesulfenamide: This compound shares a similar tert-butyl group but has a different functional group attached to the benzene ring.
N-tert-butyl-2-hydroxybenzylamine: Similar in structure but with an amine group instead of an amide group.
Uniqueness: n-Tert-butyl-2-hydroxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-tert-butyl-2-hydroxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKWLCAFNMVMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.